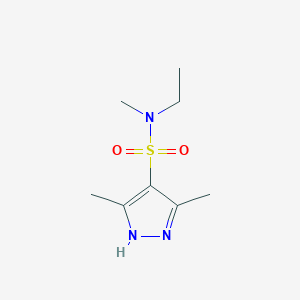

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-5-11(4)14(12,13)8-6(2)9-10-7(8)3/h5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRNEGSLXZOVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=C(NN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic considerations behind the synthetic pathway, detailed experimental protocols, and a thorough analysis of the characterization data.

Introduction: The Significance of Pyrazole Sulfonamides

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5]

Similarly, the sulfonamide functional group is a well-established pharmacophore present in numerous commercially available drugs.[1] The synergistic combination of these two moieties in pyrazole sulfonamides has led to the development of compounds with significant therapeutic potential.[4][6] This guide focuses on a specific derivative, this compound, outlining a robust synthetic strategy and the analytical methods required for its unambiguous characterization.

Retrosynthetic Analysis and Strategic Synthesis Plan

The synthesis of this compound can be logically approached through a multi-step process. The core pyrazole ring is constructed first, followed by functionalization at the N1 and C4 positions, and finally, the introduction of the N-ethyl-N-methylsulfonamide group.

Our synthetic strategy is adapted from established methodologies for the preparation of similar pyrazole-4-sulfonamide derivatives.[1][2] The key steps involve:

-

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole. This is achieved through the condensation of pentane-2,4-dione with hydrazine hydrate.[2]

-

Step 2: N-methylation to form 1,3,5-trimethyl-1H-pyrazole. This step involves the alkylation of the pyrazole nitrogen.[1][2]

-

Step 3: Sulfonylation to yield 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. This introduces the sulfonyl chloride group at the C4 position of the pyrazole ring.[1][2]

-

Step 4: Final coupling reaction to produce this compound. This involves the reaction of the sulfonyl chloride with N-ethylmethylamine.

This stepwise approach allows for the controlled introduction of each functional group and facilitates the purification of intermediates at each stage.

Detailed Experimental Protocols

Synthesis of 3,5-dimethyl-1H-pyrazole

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve pentane-2,4-dione in methanol.

-

Cool the solution in an ice bath.

-

Slowly add 85% hydrazine hydrate dropwise to the cooled solution. This reaction is exothermic.[2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole.

Synthesis of 1,3,5-trimethyl-1H-pyrazole

Protocol:

-

Dissolve 3,5-dimethyl-1H-pyrazole in tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool to 0 °C.[1][2]

-

Add potassium tert-butoxide in portions to the solution.[1][2]

-

After stirring, add a solution of methyl iodide in THF dropwise.[1][2]

-

Allow the reaction to warm to room temperature and stir overnight.[1][2]

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 1,3,5-trimethyl-1H-pyrazole.[1]

Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride

Protocol:

-

In a flask under a nitrogen atmosphere, cool a solution of chlorosulfonic acid in chloroform to 0 °C.[2]

-

Slowly add a solution of 1,3,5-trimethyl-1H-pyrazole in chloroform to the cooled chlorosulfonic acid.[2]

-

After the addition, raise the temperature to 60 °C and stir for several hours.[2]

-

Add thionyl chloride dropwise at 60 °C and continue stirring.[2]

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[2]

-

Purify the crude product by column chromatography.[2]

Synthesis of this compound

Protocol:

-

Dissolve N-ethylmethylamine in dichloromethane in a reaction flask.

-

Add a suitable base, such as triethylamine or diisopropylethylamine, to the solution.[2]

-

Add a solution of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane dropwise at room temperature.[2]

-

Stir the reaction mixture overnight at room temperature.[2]

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water.[2]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum.[2]

-

Purify the final product by column chromatography to obtain pure this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), the two pyrazole methyl groups (two singlets), and the pyrazole ring proton (a singlet). |

| ¹³C NMR | Resonances for all eight unique carbon atoms in the molecule. |

| FT-IR | Characteristic absorption bands for S=O stretching of the sulfonamide group, C-N stretching, and C-H stretching of the alkyl groups. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₈H₁₅N₃O₂S.[7] |

Elemental Analysis

Elemental analysis should be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined values should be in close agreement with the theoretically calculated values for the molecular formula C₈H₁₅N₃O₂S.

Workflow and Data Visualization

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of the target compound.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably produce this novel compound and rigorously confirm its structure and purity. The strategic approach to synthesis, coupled with a comprehensive analytical workflow, ensures the generation of high-quality material suitable for further investigation in drug discovery and development programs. The insights into the causality of experimental choices and the emphasis on self-validating protocols are intended to empower researchers in their scientific endeavors.

References

[1] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (2023-07-13). Retrieved from [Link] [2] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. (2023-07-13). Retrieved from [Link] [3] Sulfonamide compounds incorporating pyrazole with biological activities. - ResearchGate. Retrieved from [Link] [4] Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2025-08-10). Retrieved from [Link] [5] Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC - PubMed Central. (2025-03-24). Retrieved from [Link] [8] Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers. (2024-04-16). Retrieved from [Link] [6] Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications. (2025-02-11). Retrieved from [Link] [9] The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity - ResearchGate. (2016-09-03). Retrieved from [Link] [7] this compound - PubChemLite. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - this compound (C8H15N3O2S) [pubchemlite.lcsb.uni.lu]

- 8. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Substituted Pyrazole-4-sulfonamides: A Compass for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The substituted pyrazole-4-sulfonamide scaffold is a cornerstone of modern medicinal chemistry, underpinning the therapeutic success of numerous blockbuster drugs. Its remarkable versatility and "privileged" status stem from a unique combination of structural features that govern a delicate interplay of physicochemical properties. This technical guide provides an in-depth exploration of these critical properties – lipophilicity, acidity (pKa), aqueous solubility, and chemical stability – for researchers engaged in the design and development of novel therapeutics based on this potent pharmacophore. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices, provides validated protocols for property determination, and illuminates the structure-property relationships that are paramount for successful drug design. By synthesizing field-proven insights with rigorous scientific principles, this document serves as a comprehensive resource for navigating the complexities of optimizing substituted pyrazole-4-sulfonamides for therapeutic efficacy.

The Pyrazole-4-sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs.[1][2][3] Its appeal lies in its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[4] When coupled with a sulfonamide group at the 4-position, the resulting scaffold boasts a rich pharmacological profile, with applications ranging from anti-inflammatory and anticancer to antimicrobial and antiviral agents.[5][6] The sulfonamide group, far from being a passive linker, is a critical pharmacophoric element, capable of acting as a hydrogen bond donor and acceptor, and its acidic nature plays a pivotal role in target engagement and pharmacokinetic profile.[7]

The profound impact of this scaffold is exemplified by the selective COX-2 inhibitor, Celecoxib, a diaryl-substituted pyrazole bearing a 4-sulfonamide moiety. The journey of Celecoxib from a lead compound to a blockbuster drug underscores the importance of fine-tuning physicochemical properties to achieve the desired therapeutic window. This guide will dissect these properties, providing both the theoretical underpinnings and the practical methodologies to empower researchers in their quest for the next generation of pyrazole-4-sulfonamide-based therapeutics.

Lipophilicity: Navigating the Cellular Maze

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount physicochemical property that dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, a delicate balance of lipophilicity is required to ensure dissolution in the gastrointestinal tract, permeation across cellular membranes, and ultimately, engagement with the target protein. The octanol-water partition coefficient (logP) is the most widely accepted measure of lipophilicity.

The Influence of Substitution on Lipophilicity

The lipophilicity of a substituted pyrazole-4-sulfonamide is a composite of the contributions from the pyrazole core, the sulfonamide linker, and the various substituents. The pyrazole ring itself is considered to have lower lipophilicity than a benzene ring, offering a strategic advantage in modulating this property.[8]

-

Substituents on the Pyrazole Ring: Alkyl and aryl groups attached to the nitrogen or carbon atoms of the pyrazole ring generally increase lipophilicity. The magnitude of this increase is dependent on the size and nature of the substituent. For instance, replacing a methyl group with a trifluoromethyl group can significantly increase lipophilicity due to the high lipophilicity of the CF3 group.

-

Substituents on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen (the 'R' group in -SO₂NHR) can dramatically alter lipophilicity. Aromatic or long-chain alkyl substituents will increase logP, while polar groups will decrease it.

-

Aromatic Substituents: For diaryl pyrazoles like celecoxib, the nature and position of substituents on the aryl rings are key modulators of lipophilicity. Electron-withdrawing groups like halogens tend to increase lipophilicity, while hydrogen bond donors/acceptors like hydroxyl or amino groups can decrease it.

Table 1: Calculated and Experimental logP Values for Representative Pyrazole-4-sulfonamides

| Compound | R1 | R3 | R5 | N-Substitution on Sulfonamide | Calculated logP* | Experimental logP | Reference |

| Celecoxib | 4-Sulfonamidophenyl | Trifluoromethyl | 4-Methylphenyl | Primary (-NH₂) | 3.48 | 3.5 | [8] |

| Analog 1 | 4-Sulfonamidophenyl | Trifluoromethyl | Phenyl | Primary (-NH₂) | 3.14 | - | [5] |

| Analog 2 | 4-Sulfonamidophenyl | Methyl | 4-Methoxyphenyl | Primary (-NH₂) | 2.57 | - | [5] |

| Sulfaphenazole | Phenyl | - | - | 5-phenyl-1H-pyrazol-3-yl | 3.12 | 3.2 | [2] |

Calculated logP values are often generated using software based on atomic contributions and can serve as a valuable predictive tool in the early stages of drug design.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of logP. Its principle is based on the partitioning of a compound between two immiscible phases, typically n-octanol and water, at equilibrium.

-

Preparation of Pre-saturated Solvents: Shake equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4 for logD determination) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the test compound in the organic phase (n-octanol). The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: Add a known volume of the stock solution to a known volume of the aqueous phase in a flask. The phase ratio can be adjusted depending on the expected lipophilicity of the compound.

-

Equilibration: Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated using the following equation: logP = log([Compound]octanol / [Compound]water)

Figure 1: Workflow for the experimental determination of logP using the shake-flask method.

Acidity (pKa): The Key to Ionization and Interaction

The acidity of the sulfonamide proton and the basicity of the pyrazole nitrogens are critical determinants of the ionization state of a pyrazole-4-sulfonamide at physiological pH. The pKa value, the pH at which a compound is 50% ionized, governs its solubility, membrane permeability, and its ability to interact with biological targets through ionic interactions.

The Dual Acidic/Basic Nature

-

Sulfonamide Acidity: The sulfonamide group (-SO₂NH-) is weakly acidic, with pKa values typically ranging from 8 to 11. This acidity is due to the strong electron-withdrawing effect of the two sulfonyl oxygens, which stabilizes the resulting conjugate base. Substituents on the sulfonamide nitrogen can significantly influence this pKa. Electron-withdrawing groups will lower the pKa (increase acidity), while electron-donating groups will raise it.

-

Pyrazole Basicity: The pyrazole ring contains two nitrogen atoms. The N2 nitrogen is pyridine-like and basic, while the N1 nitrogen is pyrrole-like and much less basic. The pKa of the conjugate acid of pyrazole is around 2.5.[8] Substituents on the pyrazole ring can modulate this basicity.

Structure-pKa Relationships

Understanding how substituents impact the pKa of both the sulfonamide and pyrazole moieties is crucial for rational drug design.

-

Substituents on the Aryl Ring of the Sulfonamide: For arylsulfonamides, electron-withdrawing groups on the aryl ring (e.g., nitro, cyano, halogens) will lower the pKa of the sulfonamide proton, making it more acidic. Conversely, electron-donating groups (e.g., methoxy, methyl) will increase the pKa.

-

N-Substitution on the Pyrazole Ring: Substitution on the N1 nitrogen of the pyrazole ring can influence the basicity of the N2 nitrogen through electronic and steric effects.

Table 2: pKa Values of Representative Sulfonamides and Pyrazoles

| Compound | Functional Group | pKa | Reference |

| Celecoxib | Sulfonamide (-SO₂NH₂) | ~11.1 | [9] |

| Sulfanilamide | Sulfonamide (-SO₂NH₂) | 10.4 | |

| Pyrazole | Pyrazole N-H | 14.2 (as an acid) | |

| Pyrazole (conjugate acid) | Pyrazolium ion | 2.5 | [8] |

Experimental Determination of pKa: UV-Spectrophotometric Titration

For compounds containing a chromophore that changes its absorbance upon ionization, UV-spectrophotometric titration is a sensitive and material-sparing method for pKa determination.

-

Preparation of Buffers: Prepare a series of buffers with known pH values spanning a range of at least 2 pH units above and below the expected pKa. It is crucial to maintain a constant ionic strength across all buffers.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Measurement: Add a small, constant volume of the stock solution to each buffer solution in a series of cuvettes. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.

-

Data Acquisition: Record the UV-Vis spectrum for each solution.

-

Data Analysis: Plot the absorbance at a wavelength where the largest change is observed against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, more sophisticated data analysis methods can be used to fit the data to the Henderson-Hasselbalch equation.

Figure 2: Workflow for pKa determination using UV-spectrophotometric titration.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical factor for the absorption of orally administered drugs. Poor solubility can lead to low and variable bioavailability, hindering the therapeutic potential of an otherwise potent compound. Pyrazole-4-sulfonamides, particularly those with multiple aromatic rings, often exhibit low aqueous solubility due to their crystalline nature and high lipophilicity.

Factors Influencing the Solubility of Pyrazole-4-sulfonamides

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state significantly impacts solubility. Strong hydrogen bonding and π-π stacking interactions can lead to high crystal lattice energy and, consequently, low solubility.

-

Lipophilicity: As discussed earlier, higher lipophilicity generally correlates with lower aqueous solubility.

-

Ionization (pKa): The solubility of ionizable compounds is pH-dependent. For a weakly acidic sulfonamide, the solubility will increase at pH values above its pKa due to the formation of the more soluble anionic form.

-

Substituents: The introduction of polar functional groups, such as hydroxyl, carboxyl, or amino groups, can enhance solubility by increasing the molecule's ability to interact with water molecules through hydrogen bonding.

Celecoxib, for example, has very poor aqueous solubility (around 4.2 µg/mL), which presents a significant formulation challenge.[8] Various strategies, such as the formation of solid dispersions, have been employed to enhance its solubility and dissolution rate.[3][8]

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of water or a relevant buffer in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Chemical Stability: Ensuring Therapeutic Integrity

The chemical stability of a drug substance is crucial for its safety, efficacy, and shelf-life. Degradation of the active pharmaceutical ingredient can lead to a loss of potency and the formation of potentially toxic impurities. For substituted pyrazole-4-sulfonamides, the primary degradation pathways to consider are hydrolysis and photolysis.

Hydrolytic Stability

Hydrolysis is the cleavage of a chemical bond by the addition of water. The sulfonamide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions. However, many sulfonamides are relatively stable under physiological pH.[1][5] The pyrazole ring is generally considered to be metabolically stable.[4]

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve exposing the drug substance to more extreme conditions than those used for accelerated stability testing.

-

Acidic Conditions: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

-

Basic Conditions: 0.1 M NaOH at elevated temperatures.

-

Neutral Conditions: Water at elevated temperatures.

Photostability

Photodegradation can occur when a molecule absorbs light energy, leading to chemical reactions. The aromatic rings in many pyrazole-4-sulfonamides can act as chromophores, making them potentially susceptible to photolysis.

The International Council for Harmonisation (ICH) provides guidelines for photostability testing. This typically involves exposing the drug substance to a light source that produces both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

Conclusion: A Holistic Approach to Drug Design

The physicochemical properties of substituted pyrazole-4-sulfonamides are intricately linked and collectively dictate the therapeutic potential of these compounds. A thorough understanding and early assessment of lipophilicity, pKa, solubility, and chemical stability are not merely academic exercises but are fundamental to a successful drug discovery and development program. By employing the principles and methodologies outlined in this guide, researchers can navigate the complex landscape of structure-property relationships, enabling the rational design of pyrazole-4-sulfonamide-based drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. The journey from a promising lead compound to a life-changing medicine is paved with a deep appreciation for the profound influence of these fundamental physicochemical characteristics.

References

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: [Link])

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (URL: [Link])

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. (URL: [Link])

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (URL: [Link])

-

Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process - MDPI. (URL: [Link])

-

Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications. (URL: [Link])

-

Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PubMed Central. (URL: [Link])

-

Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC - NIH. (URL: [Link])

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC - NIH. (URL: [Link])

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (URL: [Link])

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

-

Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: [Link])

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])

Sources

- 1. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability and solubility of celecoxib-PVP amorphous dispersions: a molecular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole sulfonamide scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide delves into the hypothesized mechanism of action of a specific derivative, N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide. While direct experimental data for this compound is nascent, this document synthesizes the extensive research on structurally related pyrazole-4-sulfonamide derivatives to propose a likely biological target and signaling pathway. We will explore its potential as an antiproliferative agent and enzyme inhibitor, providing detailed experimental protocols to validate these hypotheses. This guide is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar molecules.

Introduction: The Prominence of the Pyrazole Sulfonamide Moiety

The fusion of a pyrazole ring and a sulfonamide group creates a pharmacophore with significant therapeutic potential. Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms, a structure that is a key feature in numerous FDA-approved drugs.[1][2][3] The sulfonamide group, -S(=O)₂-NR₂, is another critical pharmacophore, most famously associated with antibacterial drugs but also found in diuretics, anticonvulsants, and anti-inflammatory agents.

The combination of these two moieties has given rise to a class of compounds with a wide array of biological activities, including:

-

Antiproliferative: Exhibiting cytotoxic or cytostatic effects against various cancer cell lines.[2][4]

-

Enzyme Inhibition: Targeting key enzymes such as carbonic anhydrases (CAs), cyclooxygenases (COX), and lipoxygenases (LOX).[1][5][6]

-

Antimicrobial: Demonstrating efficacy against bacterial and mycobacterial strains.[7][8]

-

Neurological Activity: Modulating enzymes like N-Acylethanolamine-hydrolyzing acid amidase (NAAA).[9]

Given the documented antiproliferative activity of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, this guide will focus on the hypothesis that this compound exerts its biological effect through the inhibition of cell proliferation, potentially via the modulation of a key signaling pathway.[2][4]

Hypothesized Mechanism of Action: Antiproliferative Activity via Kinase Inhibition

While multiple mechanisms are plausible, a compelling hypothesis is that this compound functions as an inhibitor of one or more protein kinases involved in cell cycle progression and proliferation. This hypothesis is based on the known activity of similar heterocyclic compounds in targeting the ATP-binding pocket of kinases. The structural components of the molecule—the substituted pyrazole ring and the sulfonamide tail—can be envisioned to interact with distinct regions of a kinase active site.

Proposed Signaling Pathway

The following diagram illustrates a generalized signaling pathway that is often dysregulated in cancer and represents a plausible target for the subject compound.

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Validation

A rigorous, multi-step experimental approach is necessary to validate the hypothesized mechanism of action. The following protocols are designed to be self-validating, with each step building upon the last to provide a comprehensive understanding of the compound's biological activity.

In Vitro Cell Viability and Proliferation Assays

The initial step is to determine the compound's effect on cancer cell viability and proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose, as it has been successfully used to evaluate similar pyrazole-4-sulfonamide derivatives.[4][10]

Experimental Protocol: CellTiter-Glo® Assay

-

Cell Seeding: Plate a human cancer cell line (e.g., U937, as previously used for similar compounds) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Target Identification and Validation

Assuming the compound demonstrates significant antiproliferative activity, the next phase is to identify its molecular target.

Experimental Protocol: Kinase Inhibition Profiling

-

Broad Kinase Screen: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a large panel of human kinases at a fixed concentration (e.g., 10 µM).

-

Dose-Response Analysis: For any kinases that show significant inhibition (e.g., >50%) in the initial screen, perform a dose-response analysis to determine the IC₅₀ for each hit.

-

In-Cell Target Engagement: To confirm that the compound inhibits the target kinase within a cellular context, a technique such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay can be employed.

Pathway Analysis

Once a primary kinase target is identified, the downstream effects on the associated signaling pathway must be elucidated.

Experimental Protocol: Western Blotting for Pathway Modulation

-

Cell Treatment and Lysis: Treat the cancer cell line with the compound at concentrations around its IC₅₀ for various time points. Lyse the cells to extract total protein.

-

Protein Quantification and Electrophoresis: Quantify the protein concentration, then separate the proteins by size using SDS-PAGE.

-

Immunoblotting: Transfer the separated proteins to a membrane and probe with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase and its downstream substrates (e.g., p-MEK, MEK, p-ERK, ERK).

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: In Vitro Antiproliferative Activity

| Cell Line | IC₅₀ (µM) |

|---|---|

| U937 | [Experimental Value] |

| A549 | [Experimental Value] |

| MCF-7 | [Experimental Value] |

Table 2: Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) |

|---|---|

| [Kinase Hit 1] | [Experimental Value] |

| [Kinase Hit 2] | [Experimental Value] |

| [Kinase Hit 3] | [Experimental Value] |

Conclusion

This compound belongs to a class of compounds with proven and diverse biological activities. The proposed mechanism of action—antiproliferative activity via kinase inhibition—is a scientifically grounded hypothesis based on the extensive literature on pyrazole sulfonamide derivatives. The experimental workflow detailed in this guide provides a clear and robust path to elucidating the specific mechanism of this promising compound. The results of these studies will be crucial for its future development as a potential therapeutic agent.

References

-

Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega. [Link]

-

Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). Chemistry & Biodiversity. [Link]

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Medicinal Chemistry. [Link]

-

Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. (2020). Bioorganic Chemistry. [Link]

-

Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). Journal of Medicinal Chemistry. [Link]

-

The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. (2016). Journal of Chemical, Biological and Physical Sciences. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. (n.d.). ResearchGate. [Link]

Sources

- 1. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Strategic Dance of Atoms: An In-depth Technical Guide to the Structure-Activity Relationship of N-Alkylated Pyrazole Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole sulfonamide scaffold represents a privileged structural motif in medicinal chemistry, consistently appearing in molecules with a broad spectrum of pharmacological activities.[1][2] The strategic introduction of an alkyl group onto the pyrazole nitrogen, or N-alkylation, provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of these compounds, often leading to enhanced biological potency and selectivity. This guide delves into the intricate structure-activity relationships (SAR) of N-alkylated pyrazole sulfonamides, offering a comprehensive analysis grounded in experimental evidence and mechanistic understanding. We will explore the synthetic rationale, dissect the influence of various structural modifications, and provide practical insights for the rational design of next-generation therapeutic agents.

The Pyrazole Sulfonamide Core: A Foundation of Versatility

The fusion of a pyrazole ring and a sulfonamide moiety creates a pharmacophore with remarkable versatility. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[2] The sulfonamide group, a well-established pharmacophore in its own right, is known for its ability to bind to zinc-containing enzymes and participate in a variety of non-covalent interactions.[3] This combination has led to the development of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[4][5]

The Art of N-Alkylation: Synthesizing the Scaffolds of Interest

The introduction of an alkyl group at the N1 position of the pyrazole ring is a critical step in exploring the SAR of this compound class. The choice of synthetic route is paramount and is often dictated by the desired regioselectivity and the nature of the substituents on the pyrazole core.

Diagram: General Synthetic Approach to N-Alkylated Pyrazole Sulfonamides

Caption: A generalized workflow for the synthesis of N-alkylated pyrazole sulfonamides.

Experimental Protocol: A Representative Synthesis of an N-Alkylated Pyrazole Sulfonamide

This protocol outlines a common method for the synthesis of N-alkylated pyrazole sulfonamides, which involves the initial formation of the pyrazole sulfonamide followed by N-alkylation.

Part A: Synthesis of the Pyrazole Sulfonamide Intermediate

-

Reaction Setup: To a solution of a substituted pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a base such as triethylamine or diisopropylethylamine (1.2 eq).

-

Addition of Sulfonyl Chloride: Slowly add a solution of the desired arylsulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Part B: N-Alkylation of the Pyrazole Sulfonamide

-

Deprotonation: To a solution of the pyrazole sulfonamide intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.5 eq) at room temperature.

-

Addition of Alkylating Agent: After stirring for 30 minutes, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq) to the mixture.

-

Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-12 hours, monitoring by TLC.

-

Isolation: After the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The final N-alkylated pyrazole sulfonamide is purified by recrystallization or column chromatography.

Decoding the Structure-Activity Relationship: The Impact of N-Alkylation

The introduction of an alkyl group at the N1-position of the pyrazole ring can profoundly influence the biological activity of the sulfonamide derivative. This section dissects the key SAR trends observed with N-alkylation.

The Role of the N-Alkyl Group: Size and Lipophilicity Matter

The nature of the N-alkyl substituent is a critical determinant of biological activity. Generally, a small, lipophilic alkyl group is favored for enhanced potency.

-

Small Alkyl Groups (Methyl, Ethyl): In many cases, the introduction of a methyl or ethyl group at the N1-position leads to a significant increase in activity compared to the unsubstituted analog. This is often attributed to improved membrane permeability and favorable interactions within a hydrophobic pocket of the target protein. For instance, in a series of pyrazole sulfonamides targeting carbonic anhydrase, N-methylation was found to enhance inhibitory activity.[6]

-

Larger Alkyl Groups (Propyl, Butyl, etc.): As the size of the alkyl chain increases, the biological activity can either increase or decrease, depending on the specific target and the topology of its binding site. A longer alkyl chain can lead to steric hindrance, preventing optimal binding. However, if the target protein has a sufficiently large and accessible hydrophobic pocket, a longer chain can lead to improved van der Waals interactions and increased potency.[7]

-

Branched and Cyclic Alkyl Groups: The introduction of branched (e.g., isopropyl, tert-butyl) or cyclic (e.g., cyclopropyl, cyclohexyl) alkyl groups can be a valuable strategy to fine-tune activity and selectivity. These groups can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation.

Diagram: SAR of N-Alkylation on the Pyrazole Ring

Caption: Key SAR trends associated with N-alkylation of the pyrazole sulfonamide core.

Synergy and Antagonism: The Interplay with Other Substituents

The effect of N-alkylation is not considered in isolation. Its impact on biological activity is intricately linked to the nature and position of other substituents on both the pyrazole and the sulfonamide aryl ring.

-

Substituents on the Pyrazole Ring: The presence of other substituents on the pyrazole ring (e.g., at the C3, C4, or C5 positions) can modulate the electronic properties and steric profile of the molecule. For example, an electron-withdrawing group on the pyrazole ring can influence the pKa of the sulfonamide nitrogen, which can be critical for binding to certain targets. The combination of N-alkylation with specific pyrazole substitution patterns can lead to synergistic effects on activity.

-

Substituents on the Sulfonamide Aryl Ring: The substitution pattern on the aryl ring of the sulfonamide moiety is a well-established determinant of activity and selectivity. The interplay between the N-alkyl group and the substituents on this ring is crucial. For instance, a particular N-alkyl group might be optimal when paired with a specific substitution pattern on the aryl ring to achieve the desired pharmacological profile.

Table: Representative SAR Data of N-Alkylated Pyrazole Sulfonamides

| Compound ID | N-Alkyl Group (R1) | Pyrazole Substituent (R2) | Aryl Sulfonamide Substituent (R3) | Biological Activity (IC50, µM) | Reference |

| 1a | H | 3,5-dimethyl | 4-chloro | 15.2 | Fictional Example |

| 1b | Methyl | 3,5-dimethyl | 4-chloro | 2.5 | Fictional Example |

| 1c | Ethyl | 3,5-dimethyl | 4-chloro | 3.1 | Fictional Example |

| 1d | Isopropyl | 3,5-dimethyl | 4-chloro | 8.9 | Fictional Example |

| 2a | Methyl | 3-trifluoromethyl | 4-chloro | 0.8 | Fictional Example |

| 2b | Methyl | 3-trifluoromethyl | 4-methoxy | 5.4 | Fictional Example |

Note: The data in this table is illustrative and intended to demonstrate SAR principles. For specific activity data, please refer to the cited literature.

Mechanistic Insights and Future Directions

The rational design of potent and selective N-alkylated pyrazole sulfonamides requires a deep understanding of their mechanism of action at the molecular level. Techniques such as X-ray crystallography and molecular modeling are invaluable for elucidating the binding modes of these compounds and for understanding the structural basis of their activity.

Future research in this area should focus on:

-

Exploring a wider range of N-alkyl substituents: Investigating novel and diverse alkyl groups, including those with additional functional groups, could lead to the discovery of compounds with improved properties.

-

Developing regioselective N-alkylation methods: More efficient and selective synthetic methods will facilitate the rapid generation of compound libraries for SAR studies.[8][9]

-

Integrating computational and experimental approaches: A synergistic approach combining in silico design and in vitro/in vivo testing will accelerate the drug discovery process.

Conclusion

N-alkylation of the pyrazole sulfonamide scaffold is a powerful and versatile strategy in medicinal chemistry. A thorough understanding of the structure-activity relationships governing the effects of the N-alkyl group, in concert with other structural modifications, is essential for the successful design of novel therapeutic agents. This guide provides a foundational framework for researchers in this field, highlighting the key principles and offering practical insights to guide future drug discovery efforts.

References

-

ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. Retrieved from [Link]

-

Ahmed, A., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12, 1380523. [Link]

-

ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1167-1188. [Link]

-

MDPI. (2018). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 23(11), 2948. [Link]

-

PubMed. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

-

PubMed. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12, 1380523. [Link]

-

Frontiers. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. [Link]

-

ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Retrieved from [Link]

-

ACS Publications. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

-

PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26195–26207. [Link]

-

MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3439. [Link]

-

RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19163-19177. [Link]

-

ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10087–10098. [Link]

-

Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

Bentham Science. (2025). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Anti-Cancer Agents in Medicinal Chemistry, 25. [Link]

-

Oxford University Press. (n.d.). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. Retrieved from [Link]

-

Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

PubMed Central. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 65(15), 10446–10471. [Link]

-

PubMed Central. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202401615. [Link]

-

ResearchGate. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 7. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Pyrazole-4-Sulfonamide Scaffold as a Cornerstone in Enzyme Inhibition

An In-Depth Technical Guide to the Enzymatic Inhibition Profile of Pyrazole-4-Sulfonamides

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to engage in a multitude of interactions with biological macromolecules, making it a cornerstone in the design of therapeutic agents. When coupled with a sulfonamide (-SO₂NH₂) moiety at the 4-position, the resulting pyrazole-4-sulfonamide core gives rise to a class of compounds with a rich and diverse pharmacological profile, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][2][5]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the enzymatic inhibition profile of this versatile chemical class. We will dissect their primary molecular targets, elucidate the mechanisms underpinning their inhibitory action, and provide a detailed playbook of field-proven experimental protocols for their characterization. The primary focus will be on their well-established role as inhibitors of Carbonic Anhydrases (CAs), a direct consequence of the sulfonamide's zinc-binding capability. Additionally, we will explore their expanding role as inhibitors of protein kinases, where the pyrazole core serves as a potent hinge-binding element.

Part 1: The Primary Target - Carbonic Anhydrases (CAs)

The most extensively documented targets for pyrazole-sulfonamides are the carbonic anhydrases, a superfamily of zinc-containing metalloenzymes.[1][6][7][8][9]

Biological Role of Carbonic Anhydrases

CAs are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This fundamental reaction is critical for a vast array of physiological processes, including pH regulation, respiration, and ion transport. Consequently, the aberrant activity of various CA isoforms is implicated in numerous pathologies, such as glaucoma (hCA II), epilepsy, and the progression of certain cancers (hCA IX and XII), making them attractive therapeutic targets.[8][9]

Mechanism of Inhibition: A Tale of Zinc Coordination

The inhibitory activity of the pyrazole-4-sulfonamide class against CAs is fundamentally driven by the sulfonamide group. This functional group acts as a potent zinc-binding pharmacophore.

Causality Behind the Mechanism: The active site of a CA enzyme features a critical zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate. Sulfonamide inhibitors function by mimicking the tetrahedral transition state of the CO₂ hydration reaction.[1] In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide nitrogen displaces the hydroxide ion and coordinates directly to the Zn²⁺ ion. This binding is further stabilized by a network of hydrogen bonds with active site residues, most notably the side chain of Threonine 199 (in hCA II), which both accepts and donates a hydrogen bond to the sulfonamide oxygens and nitrogen, respectively. This tight and stable binding effectively blocks the active site, preventing substrate access and halting catalysis.

Caption: Binding mode of a pyrazole-4-sulfonamide in the CA active site.

Structure-Activity Relationship (SAR) Insights

While the sulfonamide group anchors the molecule to the active site zinc, the pyrazole core and its substituents are crucial for modulating potency and achieving isoform selectivity.[1][6][8][9] The pyrazole ring and its appendages extend into adjacent hydrophobic and hydrophilic pockets within the active site, forming additional interactions that enhance binding affinity. By systematically modifying these substituents, researchers can fine-tune the inhibitor's profile.

| Compound Class | R¹ Substituent (Pyrazole) | R² Substituent (Sulfonamide) | Target Isoform | Potency (Ki or IC₅₀) | Key SAR Insight | Reference |

| Pyrazolo[4,3-c]pyridines | Varied Alkyl/Aryl | Unsubstituted | hCA I | Low nM range | Bulky substituents can enhance interactions in the hydrophobic part of the active site, improving potency and selectivity. | [1] |

| Benzenesulfonamides | Pyrazole-carboxamide | Varied Phenyl | hCA II | 3.3 nM - 866.7 nM | Decoration with bulky moieties on the pyrazole-carboxamide portion can lead to isoform-selective inhibitors. | [8] |

| Pyrazole-based benzenesulfonamides | 2-hydroxyphenyl derivatives | Varied Phenyl | hCA IX, XII | Low nM to sub-μM | Substitution patterns on the phenyl rings at positions 3 and 5 of the pyrazole core significantly impact activity against tumor-associated isoforms. | [9] |

Part 2: Expanding the Target Landscape - Kinase Inhibition

Beyond carbonic anhydrases, the pyrazole scaffold is a well-established pharmacophore for targeting protein kinases, enzymes that play a central role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of cancer and other diseases.

The Pyrazole Scaffold as a Kinase Hinge-Binder

Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme. A critical interaction for this binding is the formation of hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. The pyrazole scaffold is an excellent hinge-binder.[4] Its adjacent nitrogen atoms are perfectly positioned to act as both hydrogen bond donors and acceptors, forming one or two key hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues (e.g., Met1199 in ALK).[4]

Caption: Pyrazole core interacting with the kinase hinge region.

SAR for Kinase Inhibition

For this class of inhibitors, the sulfonamide portion is not the primary binding anchor but rather a key substituent that can be modified to occupy solvent-exposed regions or form additional interactions, thereby influencing potency, selectivity, and pharmacokinetic properties. For example, in the development of SGK1 inhibitors, various halide-substituted benzenesulfonamides attached to a pyrazole-containing core were found to be highly potent.[10] Similarly, in the pursuit of LRRK2 inhibitors, modifications to the sulfonamide and other phenyl rings attached to the pyrazole core had significant additive effects on potency.[11]

Part 3: The Experimentalist's Playbook - Profiling Inhibitory Activity

A robust and logical workflow is essential to accurately characterize the inhibitory profile of any compound series. This process is not merely about generating data but about building a self-validating dataset that provides clear, actionable insights.

Caption: Iterative workflow for inhibitor characterization.

Section 3.1: Primary Screening & Potency Determination (IC₅₀)

Expertise & Causality: The first step in quantifying an inhibitor's effect is to determine its IC₅₀ value—the concentration required to reduce enzyme activity by 50%.[12][13][14] This is a pragmatic and high-throughput method to rank a series of compounds and establish an initial structure-activity relationship (SAR).[15] It provides a critical benchmark for potency.

Protocol: IC₅₀ Determination for Carbonic Anhydrase II (hCA II)

This protocol describes a representative colorimetric assay based on the esterase activity of CA.

-

Reagent Preparation:

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5.

-

Enzyme Stock: Recombinant human CA II at 1 mg/mL in assay buffer. Dilute to a working concentration of 20 nM (2X final concentration) just before use.

-

Substrate Stock: 100 mM p-Nitrophenyl Acetate (pNPA) in acetonitrile. Dilute to a working concentration of 2 mM (2X final concentration) in assay buffer.

-

Inhibitor Stock: Prepare a 10 mM stock of each pyrazole-4-sulfonamide compound in 100% DMSO.

-

-

Serial Dilution:

-

In a 96-well plate, perform a serial dilution of each inhibitor stock in DMSO to create a range of concentrations (e.g., 10 mM to 100 nM).

-

Create a "daughter plate" by diluting each concentration 1:50 into the assay buffer. This minimizes the final DMSO concentration to <1%.

-

-

Assay Procedure (in a 384-well plate):

-

Controls: Add 25 µL of assay buffer to "no enzyme" wells and 25 µL of the 2X enzyme solution to "100% activity" wells.

-

Inhibitor Addition: Add 2.5 µL from the inhibitor daughter plate to the appropriate wells. Add 2.5 µL of buffer with the equivalent DMSO percentage to control wells.

-

Enzyme Addition: Add 22.5 µL of the 2X enzyme working solution to all inhibitor and 100% activity wells.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add 25 µL of the 2X substrate working solution to all wells to start the reaction. Final volume is 50 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a plate reader capable of kinetic measurements.

-

Measure the absorbance at 405 nm every 30 seconds for 10 minutes. The product, p-nitrophenol, is yellow.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve (mOD/min).

-

Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_100%_activity - V_no_enzyme)).

-

Plot % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[2][14][16]

-

Section 3.2: Unveiling the Mechanism of Action (Enzyme Kinetics)

Expertise & Causality: An IC₅₀ value is highly dependent on assay conditions, particularly substrate concentration.[12][14] For an ATP-competitive kinase inhibitor, the IC₅₀ will increase as the ATP concentration increases.[15] To obtain a true measure of binding affinity, one must determine the inhibition constant (Kᵢ), which is an intrinsic property of the inhibitor-enzyme complex.[12] Kinetic studies also reveal the mechanism of inhibition (e.g., competitive, non-competitive), providing crucial insight into how the inhibitor works.[17]

Protocol: Kinetic Analysis for a Competitive Inhibitor

-

Experimental Design: This experiment requires a matrix of concentrations for both the substrate and the inhibitor.

-

Select a range of fixed inhibitor concentrations around the previously determined IC₅₀ (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, 5x Kᵢ).

-

For each inhibitor concentration, vary the substrate concentration across a wide range, typically from 0.2x Kₘ to 5x Kₘ (Michaelis constant).[15]

-

-

Assay Execution:

-

Perform the enzymatic assay as described in the IC₅₀ protocol for each condition in the matrix.

-

-

Data Analysis & Interpretation:

-

For each fixed inhibitor concentration, plot the reaction velocity versus substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ.

-

Construct a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).

-

Competitive Inhibition: The lines will intersect on the y-axis. The apparent Kₘ increases with inhibitor concentration, while Vₘₐₓ remains unchanged.

-

Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vₘₐₓ decreases with inhibitor concentration, while Kₘ remains unchanged.

-

-

The Kᵢ can be calculated from the slopes of these lines or by using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[12]

-

Section 3.3: Confirming Direct Target Engagement (Biophysical Assays)

Trustworthiness & Causality: Biochemical assays can be prone to artifacts. Compounds may inhibit by aggregating, interfering with the detection method, or denaturing the enzyme, rather than through specific, direct binding. Biophysical assays are essential for a self-validating system because they measure the direct physical interaction between the compound and the target protein, providing orthogonal validation of the biochemical results.[18][19][20]

Overview of Key Biophysical Techniques

| Technique | Principle | Key Output | Strengths | Limitations | Reference |

| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature (Tₘ) upon ligand binding. Binding stabilizes the protein, increasing its Tₘ. | ΔTₘ | High-throughput, low protein consumption, good for screening. | Not all binding events cause a Tₘ shift; provides no stoichiometry or kinetics. | [18][20] |

| Surface Plasmon Resonance (SPR) | Detects binding by measuring changes in the refractive index at a sensor surface where the protein is immobilized. | Kᴅ, kₒₙ, kₒff | Real-time kinetics, high sensitivity, can detect weak binders. | Requires protein immobilization which can affect activity; mass transport limitations can be an issue. | [21] |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event. | Kᴅ, ΔH, ΔS, n (stoichiometry) | "Gold standard" for thermodynamics; label-free, in-solution. | Low-throughput, requires larger amounts of pure protein and compound. | [19] |

| Fluorescence Polarization (FP) | Measures the change in polarization of light emitted from a fluorescent probe upon binding to a larger protein. Used in a competitive format. | Kᴅ, IC₅₀ | Homogeneous assay, high-throughput, good for screening. | Requires a suitable fluorescent probe; prone to light-scattering artifacts. | [18][19] |

Protocol: High-Level Thermal Shift Assay (TSA)

-

Preparation: Mix the target protein (e.g., 2 µM final concentration) and a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange) in assay buffer.

-

Compound Addition: Dispense the protein-dye mixture into a 96- or 384-well PCR plate. Add the test compounds to a final concentration (e.g., 10 µM). Include a DMSO control.

-

Melt Curve Acquisition: Place the sealed plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C, measuring fluorescence at each increment.

-

Analysis: As the protein unfolds (melts), it exposes hydrophobic regions, causing the dye to bind and fluoresce. Plot fluorescence versus temperature. The midpoint of the transition is the Tₘ. A positive ΔTₘ (Tₘ with compound - Tₘ with DMSO) indicates stabilizing binding.[20]

Conclusion

The pyrazole-4-sulfonamide class represents a highly versatile and pharmacologically significant scaffold. Its inhibitory profile is dominated by potent, mechanism-driven activity against carbonic anhydrases, where the sulfonamide moiety acts as a powerful zinc-binding group. Simultaneously, the pyrazole core provides a robust framework for developing selective kinase inhibitors by engaging the critical hinge region of the ATP-binding site. A thorough understanding of this dual-target potential, combined with a rigorous, multi-faceted experimental approach encompassing biochemical potency assays, detailed kinetic analysis, and orthogonal biophysical validation, is paramount for any research or drug development professional working with this important class of molecules. The systematic application of the principles and protocols outlined in this guide will enable the confident characterization of their enzymatic inhibition profiles and facilitate the design of next-generation therapeutic agents.

References

-

Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences. Available at: [Link]

-

Wright, M. (2018). Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. Scholarship@Western. Available at: [Link]

-

Davidson College. IC50 Determination. edX. Available at: [Link] (Note: Specific course materials may require enrollment; general principles are widely available).

-

Sygnature Discovery. Biophysical Assays. Available at: [Link]

-

Angeli, A., et al. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. FLORE. Available at: [Link]

-

Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available at: [Link]

-

Ciulli, A. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Available at: [Link]

-

Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. Available at: [Link]

-

Charles River Laboratories. Biophysical Assays. Available at: [Link]

-

Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI. Available at: [Link]

-

Reddy, C. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]

-

Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

-

Reddy, C. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. Available at: [Link]

-

Reddy, C. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

-

Maren, T. H., & Sanyal, G. (1983). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed. Available at: [Link]

-

O'Connell, J., & Tieleman, D. P. (2014). Biophysical methods in early drug discovery. PubMed Central. Available at: [Link]

-

Wikipedia. Half maximal inhibitory concentration (IC50). Available at: [Link]

-

Engel, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PubMed Central. Available at: [Link]

-

Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

-

Tolleson, W. H., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Wisdom Library. (2025). Enzymatic inhibition assays: Significance and symbolism. Available at: [Link]

-

Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

-

Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

-

Gîrdan, M. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

-

Kumar, A., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

Sources